二氟化二甲基锡

描述

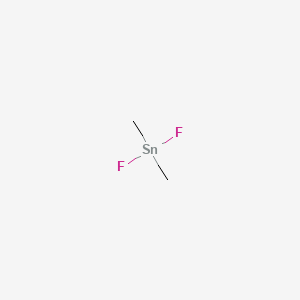

Dimethyltin difluoride is an organometallic compound with the molecular formula C2H6F2Sn . It appears as white crystals or a white chunky solid . This compound is part of a larger class of compounds known as organotin compounds, which are organometallic compounds containing tin-carbon bonds .

Synthesis Analysis

Dimethyltin difluoride can be synthesized by reacting dimethyltin dichloride with an alkali metal or ammonium fluoride salt . This reaction occurs in an aqueous solution and results in the precipitation of dimethyltin difluoride . Preferred salts for this reaction include potassium fluoride, ammonium fluoride, and ammonium bifluoride .

Molecular Structure Analysis

The molecular structure of dimethyltin difluoride is body-centered tetragonal . The fluorides in the compound tend to associate, forming sheet-like polymers . All the skeletal modes predicted by factor group analysis have been observed in the infrared and Raman spectra of dimethyltin difluoride .

Chemical Reactions Analysis

Dimethyltin difluoride is an organometallic compound and is strongly reactive with many other groups . It is incompatible with acids and bases, and often reacts with water to generate toxic or flammable gases . Organometallics containing halogens bonded to the metal typically generate gaseous hydrohalic acids (HF, HCl, HBr, HI) with water .

Physical And Chemical Properties Analysis

Dimethyltin difluoride is insoluble in water . While flash point data for this chemical are not available, it is probably combustible . The compound is a white crystal or chunky solid . The average mass of the molecule is 186.776 Da .

科学研究应用

1. 红外和拉曼光谱研究

二氟化二甲基锡已经被广泛地使用红外和拉曼光谱进行研究。例如,Adams和Haines(1992年)在低温高压下研究了二氟化二甲基锡,发现了影响其分子结构的相变(Adams & Haines, 1992)。Goldstein和Unsworth(1971年)记录了二氟化二甲基锡的红外和拉曼光谱,观察到了所有预测的骨架振动模式(Goldstein & Unsworth, 1971)。

2. 分子结构和晶体学

研究还集中在二氟化二甲基锡的分子结构上。Davies等人(1970年)确定了二氯化二甲基锡的晶体结构,提供了关于锡原子扭曲配位环境的见解(Davies等人,1970年)。此外,Allen等人(1971年)研究了二氟硫酸二甲基锡的晶体结构,揭示了其聚合片状结构,其中锡原子以八面体方式配位到甲基和氧基团(Allen, Lerbscher, & Trotter, 1971)。

3. 在分析化学中的应用

在分析化学领域,Sanz等人(2000年)通过氢化物发生气相分子吸收光谱法优化了二氟化二甲基锡的测定。他们的工作提高了测量二氟化二甲基锡化合物的检测限和精度(Sanz, Perez, Martínez, & Plaza, 2000)。

4. 与生物分子的相互作用

二甲基锡(IV)与DNA成分的相互作用一直是研究的课题。Al-Flaijj等人(2001年)进行了电位滴定研究,以了解二甲基锡(IV)与DNA成分形成常数的复合物(Al-Flaijj, Shehata, Mohamed, & Shoukry, 2001)。

5. 合成和催化

二氟化二甲基锡已被用于有机锡化合物的合成和作为催化剂。Martins等人(2016年)报告了二甲基锡(IV)化合物的合成及其在Baeyer–Villiger氧化反应中作为催化剂的应用(Martins, Hazra, Silva, & Pombeiro, 2016)。

安全和危害

Exposure to dimethyltin difluoride can cause irritation of the skin and respiratory tract, headache, and nausea . When heated to decomposition, this compound emits toxic fumes of fluorine . It is considered a poison and should be handled with care . In case of a spill, the solid spill material should be dampened with 5% acetic acid, then transferred to a suitable container .

未来方向

While specific future directions for research on dimethyltin difluoride are not mentioned in the search results, organotin compounds continue to be an active area of research due to their diverse reactivity and applications . Further studies could explore the potential applications of dimethyltin difluoride in various fields.

属性

IUPAC Name |

difluoro(dimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.2FH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSNNMXWVMRHBV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6F2Sn | |

| Record name | DIMETHYLTIN DIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025155 | |

| Record name | Dimethyltin difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyltin difluoride appears as white crystals or white chunky solid. (NTP, 1992) | |

| Record name | DIMETHYLTIN DIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes <680 °F (NTP, 1992) | |

| Record name | DIMETHYLTIN DIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | DIMETHYLTIN DIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3582-17-0 | |

| Record name | DIMETHYLTIN DIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Difluorodimethylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3582-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyltin difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003582170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyltin difluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, difluorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyltin difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLTIN DIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876KMM84C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

680 °F approximately (NTP, 1992) | |

| Record name | DIMETHYLTIN DIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 7-nitro-](/img/structure/B1617068.png)